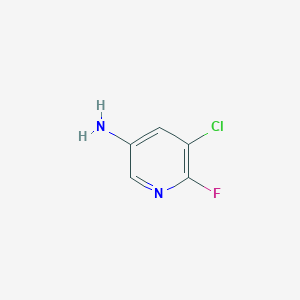
5-Chloro-6-fluoropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoropyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted with chlorine and fluorine atoms, respectively
作用机制
Mode of Action
5-Chloro-6-fluoropyridin-3-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production within the cell, leading to cell death . The mode of action of this compound is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in energy production, specifically the electron transport chain in mitochondria . The downstream effects of this disruption can lead to cell death, as the cell is unable to produce the necessary energy for survival .
Pharmacokinetics
It is generally known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action result in excellent fungicidal activity . For instance, one of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure efficient halogenation and fluorination. The final product is typically purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
5-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the chlorine or fluorine atoms, leading to compounds with diverse chemical and biological properties.
科学研究应用
5-Chloro-6-fluoropyridin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
相似化合物的比较
Similar Compounds
5-Amino-2-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties but different substitution patterns.
6-Chloro-5-fluoropyridin-3-amine: A closely related compound with the same molecular formula but different positional isomers.
Uniqueness
5-Chloro-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-chloro-6-fluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHXBVWEYMWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-26-7 |
Source


|
| Record name | 5-chloro-6-fluoropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)
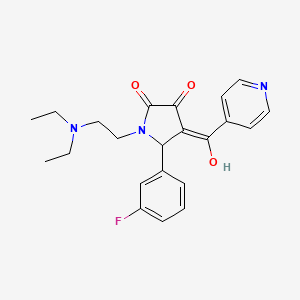
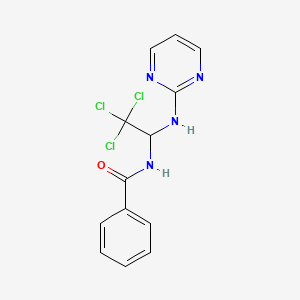
![2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2615105.png)
![N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2615106.png)
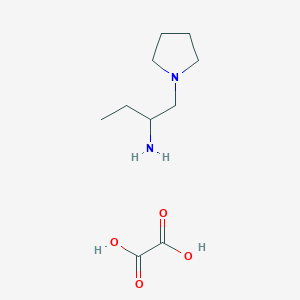
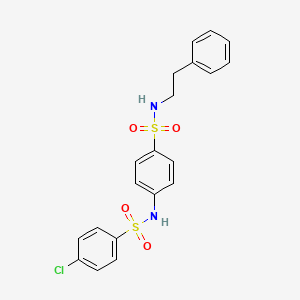
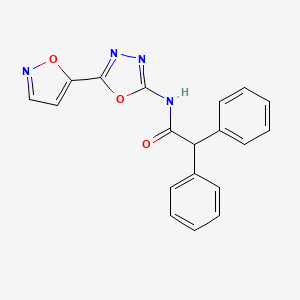
![2-methyl-N'-[4-(trifluoromethyl)-2-pyridinyl]propanohydrazide](/img/structure/B2615114.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)
![1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2615117.png)
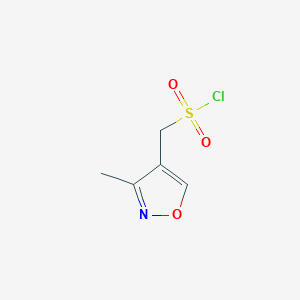
![N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide](/img/structure/B2615119.png)
![N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2615121.png)
